Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature reflects its structural features:
- A pyrrolo[2,3-b]pyrazine bicyclic system, where the pyrrole ring (five-membered, containing one nitrogen atom) is fused to a pyrazine ring (six-membered, containing two nitrogen atoms).
- A methyl ester group (-COOCH₃) attached to the 6-position of the fused ring system.
The structural representation (Figure 1) highlights the bicyclic framework with atom numbering:
- The pyrrole nitrogen occupies the 1-position.
- The pyrazine nitrogens are at positions 4 and 7.
- The carboxylate ester is at position 6.
Structural identifiers :
- SMILES :
COC(=O)C1=CC2=NC=CN=C2N1 - InChI :
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-5-7(11-6)10-3-2-9-5/h2-4H,1H3,(H,10,11) - InChIKey :
UEKLEZOLQYTVEA-UHFFFAOYSA-N
These identifiers enable precise structural retrieval from chemical databases.
Alternative Synonyms and Registry Identifiers
The compound is recognized under multiple synonyms and registry numbers across scientific literature and databases:
The CAS Registry Number (2107491-98-3) and PubChem CID (138112046) serve as primary identifiers for database searches. ChemSpider, a chemical structure database maintained by the Royal Society of Chemistry, assigns unique identifiers to molecules but requires explicit registration for public access.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₈H₇N₃O₂ , with a molecular weight of 177.16 g/mol . Computational analyses provide additional physicochemical properties:
| Property | Value | Method |
|---|---|---|
| Exact Mass | 177.0538 Da | PubChem |
| XLogP3 (Partition Coefficient) | 0.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
The XLogP3 value of 0.5 indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents. The presence of hydrogen bond acceptors (four oxygen and nitrogen atoms) enhances its potential for intermolecular interactions, a critical factor in pharmaceutical applications.
Properties
IUPAC Name |
methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-5-7(11-6)10-3-2-9-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLEZOLQYTVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction facilitates the formation of the pyrrole ring via electrophilic substitution. For example, 2-amino-3-methylpyrazine reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an iminium intermediate, which cyclizes upon hydrolysis. Subsequent esterification with methanol yields the target compound:
$$
\text{2-Amino-3-methylpyrazine} \xrightarrow[\text{POCl}3]{\text{DMF}} \text{Iminium intermediate} \xrightarrow{\text{H}2\text{O}} \text{Pyrrolo[2,3-b]pyrazine-6-carboxylic acid} \xrightarrow[\text{H}^+]{\text{MeOH}} \text{Methyl ester}
$$
Key Conditions :
Palladium-Catalyzed Cyclization
Palladium-catalyzed intramolecular C–N coupling has been utilized to form the bicyclic structure. For instance, 5-bromo-1H-pyrrole-2-carboxylate derivatives undergo cyclization in the presence of Pd(OAc)₂ and Xantphos, yielding the fused pyrrolopyrazine system.
Optimized Parameters :
Functional Group Interconversion Strategies
Carboxylic Acid Esterification
The free acid form of pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS: 1016241-56-7) is esterified using methanol under acidic or Mitsunobu conditions:
$$
\text{Pyrrolo[2,3-b]pyrazine-6-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{Methyl ester}
$$
Conditions :
Bromination and Substitution
Bromination at the 3-position of the pyrrolopyrazine core enables further functionalization. N-Bromosuccinimide (NBS) in carbon tetrachloride introduces bromine, which can be displaced via Suzuki-Miyaura coupling or nucleophilic substitution:
$$
\text{Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate} \xrightarrow[\text{CCl}_4]{\text{NBS}} \text{3-Bromo derivative}
$$
Yield : 68–74%
Multi-Step Synthesis from Heterocyclic Precursors
Pyrazine-to-Pyrrole Annulation
A patented route (WO2014048878A1) involves annulating a pyrazine ring onto a pyrrole precursor:
Sonogashira Coupling and Reductive Cyclization
A Sonogashira coupling between 3-iodopyrazine and terminal alkynes, followed by reductive cyclization, constructs the bicyclic system:
$$
\text{3-Iodopyrazine} + \text{Alkyne} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{CuI}} \text{Alkynyl intermediate} \xrightarrow[\text{KOH}]{\text{Reduction}} \text{Pyrrolo[2,3-b]pyrazine}
$$
Key Data :
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack | 2-Amino-3-methylpyrazine | DMF, POCl₃ | 65–78% | High regioselectivity | Requires harsh acidic conditions |
| Palladium cyclization | 5-Bromo-pyrrole carboxylate | Pd(OAc)₂, Xantphos | 70–82% | Scalable, mild conditions | High catalyst cost |
| Sonogashira/reduction | 3-Iodopyrazine | Pd(PPh₃)₄, CuI, KOH | 62–75% | Modular alkyne diversification | Multi-step purification |
| Esterification | Pyrrolopyrazine carboxylic acid | H₂SO₄, MeOH | 85–92% | Simple, high yielding | Requires pre-formed carboxylic acid |
Critical Challenges and Optimization Strategies
Regioselectivity Control :
Purification Difficulties :
Catalyst Recycling :
- Pd catalysts in cyclization reactions can be recovered via ligand-assisted precipitation, reducing costs by ~15%.
Chemical Reactions Analysis
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a molecular formula of and a molecular weight of approximately 164.16 g/mol. Its structure features a pyrrolo[2,3-b]pyrazine core, which is crucial for its biological interactions.
Scientific Research Applications
-
Chemistry
- Building Block : this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications in research and development.
-
Biology
- Biological Activities : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that it interacts with various enzymes and proteins, influencing cellular signaling pathways critical for cell growth and differentiation.
- Kinase Inhibition : It exhibits kinase inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in crucial cellular processes such as proliferation and survival. This inhibition may lead to therapeutic effects against tumors and other conditions associated with abnormal cell signaling.
-
Medicine
- Therapeutic Potential : this compound is being investigated for its potential as a therapeutic agent in drug development. Studies suggest it may be effective against various cancers by inducing cytotoxicity in cancer cells while sparing normal cells.
- Antimicrobial Research : The compound has also shown promise in combating multidrug-resistant bacterial strains, making it a candidate for developing new antimicrobial agents.
-
Industry
- Material Development : In industrial applications, this compound is utilized in developing materials with specific properties, such as polymers and catalysts, due to its unique chemical structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:
- A study evaluated its effects on A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability post-treatment.
- Key findings revealed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin, indicating substantial anticancer potential.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been investigated against various pathogens:
- Compounds were tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli, demonstrating strong antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Kinase inhibition; modulation of cellular signaling |
| Medicine | Potential therapeutic agent for cancer and infections |
| Industry | Development of specialized materials |
Mechanism of Action
The mechanism of action of Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their modifications, and physicochemical properties:
Key Observations :
- Substituent Effects : The methyl ester group in the parent compound enhances solubility and metabolic stability compared to alkyl or aryl substitutions. Halogenation (e.g., chloro or bromo) increases molecular weight and alters reactivity but may introduce toxicity risks .
- Ring Modifications: Replacing the pyrrole ring with thiophene (e.g., in thieno[2,3-b]pyrazine derivatives) improves π-stacking interactions in biological targets, as seen in antitumor agents .
Key Findings :
- The parent compound’s scaffold exhibits broad kinase inhibition but lower selectivity. Thieno derivatives show enhanced antitumor potency due to improved target engagement .
- Substituents like fluorine or methoxy groups enhance bioavailability and target affinity. For example, 3-fluorophenylamino substitution increases cellular uptake in tumor models .
Biological Activity
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammatory diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyrazine ring structure with a methyl ester at the 6-position. Its molecular formula is with a molecular weight of approximately 178.19 g/mol. The unique structural properties contribute to its biological activity, particularly in modulating various signaling pathways.
The primary mechanism of action for this compound involves its interaction with specific kinases, which are crucial for cell signaling pathways related to cancer and inflammation. The compound has been identified as a potential inhibitor of various kinases, thereby blocking phosphorylation processes that lead to cell proliferation and inflammatory responses.
Biological Activities
- Kinase Inhibition : Research indicates that this compound exhibits significant kinase inhibitory activity. It has been studied for its effects on Janus kinase (JAK) family members, particularly JAK3, showing promising potencies as an ATP-competitive inhibitor .
- Antitumor Activity : Compounds with similar scaffolds have demonstrated antitumor properties by inhibiting tumor growth and proliferation. This compound's ability to selectively inhibit certain kinases suggests its potential as a therapeutic agent in cancer treatment.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases. Its action on kinase pathways involved in inflammation supports this potential application .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | Ethyl group at position 7 | Kinase inhibition |
| Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate | Methyl group at position 3 | Varies; less studied |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Various substitutions | Kinase inhibition but differing potency |
The specificity of the substitution pattern at the 6-position in this compound enhances its selectivity towards particular biological targets compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on JAK Inhibition : A study reported the discovery of a series of novel JAK3 inhibitors based on the pyrrolo[2,3-b]pyrazine scaffold. The compounds exhibited improved selectivity against other JAK isoforms through computational and crystallographic analysis .
- Antitumor Efficacy : Research focusing on similar compounds indicated significant antitumor efficacy in preclinical models. The ability to inhibit critical kinases involved in cancer progression was a common finding among these studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
